Retatrutide

Catalog No.
S14678520
CAS No.
M.F
C227H354N48O69
M. Wt
4860 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retatrutide

Product Name

Retatrutide

IUPAC Name

20-[[(1S)-4-[2-[2-[2-[[(5S)-5-amino-6-[[(5S)-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-6-[[(2S)-1-[[(2S)-5-amino-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid

Molecular Formula

C227H354N48O69

Molecular Weight

4860 g/mol

InChI

InChI=1S/C227H354N48O69/c1-23-128(11)184(214(331)249-149(86-91-181(299)300)198(315)253-155(109-138-72-78-141(284)79-73-138)202(319)252-153(104-125(5)6)200(317)251-152(103-124(3)4)199(316)248-147(85-90-180(297)298)193(310)238-114-174(290)237-117-178(294)272-96-53-64-166(272)212(329)261-163(120-278)209(326)259-162(119-277)195(312)240-115-175(291)241-132(15)218(335)274-98-55-66-168(274)220(337)275-99-56-67-169(275)219(336)273-97-54-65-167(273)213(330)258-161(118-276)188(233)305)266-206(323)157(107-135-57-41-39-42-58-135)250-190(307)131(14)243-222(340)225(18,19)270-211(328)150(83-88-171(232)287)245-189(306)130(13)242-196(313)145(63-49-52-94-236-191(308)143(229)61-48-51-93-234-177(293)123-344-102-101-343-100-95-235-172(288)89-84-151(221(338)339)244-173(289)68-45-37-35-33-31-29-27-25-26-28-30-32-34-36-38-46-69-179(295)296)246-197(314)146(62-47-50-92-228)247-204(321)159(111-182(301)302)255-201(318)154(105-126(7)8)264-224(342)227(22,113-127(9)10)271-217(334)185(129(12)24-2)267-210(327)165(122-280)260-203(320)156(110-139-74-80-142(285)81-75-139)254-205(322)160(112-183(303)304)256-208(325)164(121-279)262-216(333)187(134(17)282)268-207(324)158(108-136-59-43-40-44-60-136)257-215(332)186(133(16)281)265-176(292)116-239-194(311)148(82-87-170(231)286)263-223(341)226(20,21)269-192(309)144(230)106-137-70-76-140(283)77-71-137/h39-44,57-60,70-81,124-134,143-169,184-187,276-285H,23-38,45-56,61-69,82-123,228-230H2,1-22H3,(H2,231,286)(H2,232,287)(H2,233,305)(H,234,293)(H,235,288)(H,236,308)(H,237,290)(H,238,310)(H,239,311)(H,240,312)(H,241,291)(H,242,313)(H,243,340)(H,244,289)(H,245,306)(H,246,314)(H,247,321)(H,248,316)(H,249,331)(H,250,307)(H,251,317)(H,252,319)(H,253,315)(H,254,322)(H,255,318)(H,256,325)(H,257,332)(H,258,330)(H,259,326)(H,260,320)(H,261,329)(H,262,333)(H,263,341)(H,264,342)(H,265,292)(H,266,323)(H,267,327)(H,268,324)(H,269,309)(H,270,328)(H,271,334)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,338,339)/t128-,129-,130-,131-,132-,133-,134+,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,184-,185-,186-,187-,227-/m0/s1

InChI Key

PIHZSFXNGVXGER-QQQDAUCCSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CC9=CC=C(C=C9)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CC9=CC=C(C=C9)O)N

Retatrutide, also known as LY3437943, is an experimental pharmaceutical compound developed by Eli Lilly and Company. It functions as a triple agonist of three key hormone receptors: the glucagon-like peptide-1 receptor, glucose-dependent insulinotropic polypeptide receptor, and glucagon receptor. This unique mechanism of action allows retatrutide to enhance insulin secretion, suppress glucagon release, and slow gastric emptying, thereby contributing to improved glycemic control and significant weight loss in individuals with obesity or metabolic disorders .

That are critical to its stability and functionality:

  • Oxidation: Methionine residues can be oxidized to methionine sulfoxide, impacting the compound's activity.
  • Reduction: Disulfide bonds within the peptide can be reduced to free thiols, which may alter its structural integrity.
  • Substitution: Amino acid residues can be substituted with modified amino acids to enhance the compound's stability or biological activity .

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction .

Retatrutide's biological activity is characterized by its ability to activate multiple hormone receptors simultaneously. This triple agonist effect leads to:

  • Increased insulin secretion: Enhances glucose uptake by cells.
  • Decreased glucagon release: Reduces hepatic glucose output.
  • Delayed gastric emptying: Promotes satiety and reduces food intake.

Clinical studies have demonstrated that retatrutide can achieve weight reductions of up to 24.2% over 48 weeks in obese individuals without diabetes . Its pharmacokinetics indicate a half-life of approximately six days, allowing for weekly subcutaneous administration .

The synthesis of retatrutide primarily employs solid-phase peptide synthesis, a widely used technique for producing peptides. This method involves:

  • Sequential addition of protected amino acids: Each amino acid is added one at a time to a growing peptide chain anchored to a solid resin.
  • Coupling agents: Activating agents such as carbodiimides or uronium salts facilitate the formation of peptide bonds.
  • Cleavage and deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.

In industrial settings, large-scale production follows similar principles but includes purification steps using high-performance liquid chromatography to ensure high purity and consistency in the final product .

Retatrutide is primarily being investigated for its potential applications in treating obesity and metabolic disorders. Its ability to simultaneously target multiple hormone receptors positions it as a promising candidate for:

  • Weight management in obese individuals.
  • Improvement of glycemic control in people with type 2 diabetes.
  • Treatment of metabolic dysfunction-associated steatotic liver disease .

Research into retatrutide's interactions with its target receptors reveals critical structural insights into how it achieves its triple agonist effect. Studies have shown that retatrutide maintains common interactions with conserved residues across the three receptors while also accommodating receptor-specific interactions that enhance its binding affinity and efficacy . For example, specific salt bridges and hydrogen bonds formed between retatrutide and the receptors are crucial for its biological activity.

Retatrutide stands out due to its unique mechanism as a triple agonist compared to other compounds that primarily target one or two receptors. The following are similar compounds:

  • Semaglutide: A glucagon-like peptide-1 receptor agonist used for weight management and type 2 diabetes.
  • Tirzepatide: A dual agonist targeting both glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptors.
  • Liraglutide: Another glucagon-like peptide-1 receptor agonist utilized for obesity treatment.

Comparison Table

CompoundMechanism of ActionUnique Features
RetatrutideTriple agonist (GLP-1R, GIPR, GCGR)Broad metabolic benefits through multi-receptor targeting
SemaglutideGLP-1R agonistFocused on appetite regulation
TirzepatideDual agonist (GLP-1R, GIPR)Combines effects of two hormones
LiraglutideGLP-1R agonistEstablished efficacy in diabetes management

Retatrutide's ability to activate three distinct hormone receptors simultaneously provides broader therapeutic benefits compared to these similar compounds, making it a significant advancement in obesity and metabolic disorder treatments .

The structural design of retatrutide represents a sophisticated approach to achieving simultaneous activation of three distinct Class B1 G protein-coupled receptors through a single molecular entity [1] [2]. The peptide adopts a single continuous helical conformation that enables it to penetrate the core of the receptor transmembrane domain via its N-terminal segment, comprising residues 1-13, while the C-terminal segment (residues 14-30) interacts with the N-terminal α-helix of the extracellular domain, the extracellular tip of transmembrane helix 1, and extracellular loop 1 [3].

The molecular architecture of retatrutide consists of 39 amino acids with specific chemical modifications designed to optimize pharmacokinetic properties and receptor binding characteristics [1] [4]. These modifications include the substitution of alanine with 2-aminoisobutyric acid at positions 2 and 20, α-methyl addition to leucine at position 13, and a complex modification group attached to lysine at position 17, specifically (AEEA)-gamma-Glu-C20 diacid [1] [4].

The structural rationale for achieving triple agonism lies in the evolutionary conservation of binding mechanisms across Class B1 receptors [5]. These receptors share a common activation mechanism where the C-terminus of the cognate ligand is initially recognized by the receptor via an N-terminal extracellular domain that forms a hydrophobic ligand-binding groove [5]. This binding enables the N-terminus of the ligand to engage deep into a large volume, open transmembrane pocket of the receptor [5].

Structural analysis reveals that retatrutide achieves triple agonism through a combination of maintaining common interactions with conserved residues and accommodating receptor-specific residues with variable contacts primarily in the upper half of the transmembrane domain pocket [3]. The common interactions involve two salt bridges with glutamic acid residues at positions 6.53b and 7.42b via the positively charged N-terminal nitrogen atom of tyrosine 1, stacking interactions with tryptophan residues via phenylalanine 22, and multiple hydrogen bonds with various conserved residues across all three receptor subtypes [3].

Despite the overall structural similarity of retatrutide-bound glucagon-like peptide-1 receptor, glucose-dependent insulinotropic polypeptide receptor, and glucagon receptor complexes, unique structural features are observed at extracellular loop 1, extracellular loop 3, and the extracellular tips of transmembrane helices 1, 3, and 7 [3]. These receptor-specific conformations display distinct positions that enable the peptide to accommodate the structural differences between receptor subtypes while maintaining functional activity [3].

Allosteric Modulation Patterns Across Receptor Subtypes

The allosteric modulation patterns exhibited by retatrutide across its target receptor subtypes demonstrate sophisticated receptor-specific adaptations that enable effective multi-receptor activation [3]. The peptide's binding induces distinct conformational changes in each receptor subtype, particularly in the extracellular loop regions and transmembrane helix positioning [3].

In the glucagon receptor complex, the extracellular half of transmembrane helix 7 shifts outward by 4.56 Å and 3.02 Å compared to glucagon-like peptide-1 receptor and glucose-dependent insulinotropic polypeptide receptor structures, respectively [3]. This conformational change facilitates the outward orientation of retatrutide's N-terminus, enabling optimal binding geometry for glucagon receptor activation [3].

The glucose-dependent insulinotropic polypeptide receptor exhibits unique allosteric modulation patterns characterized by extracellular loop 1 adopting an unwound and relaxed loop conformation, likely due to the presence of three proline residues at positions 195, 197, and 199 [3]. This conformational flexibility causes retatrutide to straighten, shifting its tip towards the transmembrane domain core by 4.29 Å and 4.13 Å relative to glucagon-like peptide-1 receptor and glucagon receptor, respectively [3].

The allosteric modulation in glucagon-like peptide-1 receptor and glucagon receptor is characterized by extracellular loop 1 forming a short α-helix structure adjacent to the extracellular tips of transmembrane helix 2 in glucagon-like peptide-1 receptor and transmembrane helix 3 in glucagon receptor [3]. These structural adaptations enable retatrutide to establish receptor-specific interactions while maintaining its core binding mode across all three receptor subtypes [3].

Mutagenesis studies have revealed the functional significance of these allosteric modulation patterns [3]. Mutations of arginine 299 to alanine in glucagon-like peptide-1 receptor extracellular loop 2, arginine 289 to alanine in glucose-dependent insulinotropic polypeptide receptor extracellular loop 2, and isoleucine 194 to lysine in glucagon receptor caused variable decreases in retatrutide potency by 3.7-fold, 4.6-fold, and 36.0-fold, respectively [3].

Comparative Binding Kinetics with Native Hormones

The binding kinetics of retatrutide demonstrate significant differences compared to native hormone interactions with their respective receptors, reflecting the engineered nature of this triple agonist peptide [6] [7] [8]. The comparative analysis reveals distinct binding affinity profiles that contribute to retatrutide's unique pharmacological properties.

Table 1: Retatrutide Binding Affinity (Ki values)

ReceptorHuman Ki (nM)Mouse Ki (nM)
GCGR5.673.0
GIPR0.0572.8
GLP-1R7.21.3

Table 2: Retatrutide Functional Potency (EC50 values)

ReceptorHuman EC50 (nM)Mouse EC50 (nM)
GCGR5.792.32
GIPR0.06430.191
GLP-1R0.7750.794

The binding kinetics reveal that retatrutide exhibits highest affinity for the glucose-dependent insulinotropic polypeptide receptor, with a human Ki value of 0.057 nM, representing exceptional binding strength [6] [7] [8]. This preferential binding to glucose-dependent insulinotropic polypeptide receptor aligns with retatrutide's relative potency compared to native hormones, where it demonstrates 8.9-fold greater potency than native glucose-dependent insulinotropic polypeptide at its cognate receptor [2].

In contrast, retatrutide exhibits reduced potency compared to native hormones at both glucagon-like peptide-1 receptor and glucagon receptor [2]. At the glucagon-like peptide-1 receptor, retatrutide demonstrates 0.4-fold the potency of native glucagon-like peptide-1, while at the glucagon receptor, it exhibits 0.3-fold the potency of native glucagon [2].

Table 3: Retatrutide Potency Relative to Native Hormones

Hormone/ReceptorRelative Potency
Retatrutide vs GLP-1 at GLP-1R0.4x (less potent)
Retatrutide vs GIP at GIPR8.9x (more potent)
Retatrutide vs Glucagon at GCGR0.3x (less potent)

The binding kinetics demonstrate species-specific variations, with notable differences between human and mouse receptor interactions [6] [7] [8]. For the glucagon receptor, the binding affinity differs substantially between species, with mouse Ki values approximately 13-fold higher than human values, indicating weaker binding in the mouse model [6] [7] [8]. Conversely, the glucose-dependent insulinotropic polypeptide receptor and glucagon-like peptide-1 receptor show more consistent binding profiles across species [6] [7] [8].

These binding kinetic profiles reflect the structural modifications incorporated into retatrutide's design, particularly the lipidation with a fatty diacid moiety that extends the peptide's half-life to approximately six days [9] [10]. The engineered binding characteristics enable retatrutide to achieve balanced activation across multiple receptor subtypes while maintaining clinically relevant potency at each target [9] [10].

Peptide Backbone Optimization Strategies

The molecular engineering of Retatrutide represents a sophisticated approach to peptide design that addresses fundamental challenges in therapeutic peptide development. The peptide backbone optimization strategies employed in Retatrutide development focus on enhancing proteolytic stability, improving pharmacokinetic properties, and maintaining receptor selectivity across multiple targets [1] [2].

Dipeptidyl Peptidase 4 Resistance Engineering

The primary backbone optimization strategy involves protection against dipeptidyl peptidase 4 degradation through strategic amino acid substitutions. The incorporation of α-amino isobutyric acid at position 2 represents a critical design element that completely eliminates susceptibility to dipeptidyl peptidase 4 cleavage [1] [3]. This modification works by restricting the available range of polypeptide backbone conformations, thereby preventing the enzyme from recognizing and cleaving the peptide substrate [4] [5].

The mechanism underlying this protection involves both steric hindrance and conformational restriction. α-amino isobutyric acid possesses an additional methyl group compared to alanine, which creates steric bulk that impedes enzyme access to the scissile bond. Additionally, the restricted phi and psi angles available to α-amino isobutyric acid limit the peptide backbone flexibility, preventing the formation of the optimal substrate conformation required for dipeptidyl peptidase 4 recognition [4] [6].

Helical Structure Stabilization

Retatrutide employs dual α-amino isobutyric acid substitutions at positions 2 and 20 to enhance overall peptide stability and maintain the continuous helical structure essential for receptor activation [2] [7]. The strategic placement of these modifications provides additive stabilization effects, with studies demonstrating that simultaneous incorporation can increase thermal stability by up to 8 degrees Celsius compared to unmodified peptides [4] [5].

The continuous helical structure adopted by Retatrutide is crucial for its ability to penetrate the receptor transmembrane domain core via its amino-terminal segment while facilitating interactions with the extracellular domains through its carboxyl-terminal region [2] [8]. This architectural arrangement enables the peptide to engage all three target receptors effectively while maintaining the conformational integrity required for signal transduction.

Conformational Engineering for Multi-Receptor Targeting

The peptide backbone optimization extends beyond simple stability enhancement to include sophisticated conformational engineering that enables triple receptor agonism. The incorporation of α-methyl leucine at position 13 serves as a key structural element that enhances both glucose-dependent insulinotropic polypeptide and glucagon receptor activation while maintaining glucagon-like peptide-1 receptor affinity [7] [9].

This position-specific modification creates subtle conformational changes that optimize the peptide's ability to accommodate the distinct binding pocket architectures of each target receptor. The methyl group addition provides conformational constraint that positions critical side chains for optimal receptor interaction while maintaining sufficient flexibility for multi-receptor engagement [2] [10].

Position-Specific Amino Acid Modifications and Functional Impacts

The molecular design of Retatrutide incorporates precisely positioned amino acid modifications that collectively enable its unique pharmacological profile. Each modification serves specific functional purposes while contributing to the overall therapeutic efficacy of the peptide [1] [3] [7].

Position 2: α-Amino Isobutyric Acid Substitution

The replacement of alanine with α-amino isobutyric acid at position 2 represents the most critical modification for proteolytic stability. This substitution provides complete resistance to dipeptidyl peptidase 4 degradation while preserving full receptor activation capacity across all three target receptors [1] [6]. The modification works through a dual mechanism involving steric hindrance and conformational restriction that prevents enzyme recognition without compromising receptor binding affinity [4] [11].

Functional studies demonstrate that this modification maintains equipotent activity compared to unmodified peptides while providing superior metabolic stability. The electron-withdrawing character and steric bulk of the α-amino isobutyric acid residue abolish interactions with the dipeptidyl peptidase 4 active site, rendering the peptide completely refractory to enzymatic degradation [6] [11].

Position 13: α-Methyl Leucine Enhancement

The incorporation of α-methyl leucine at position 13 serves as a crucial determinant for balanced receptor activation across the glucose-dependent insulinotropic polypeptide, glucagon-like peptide-1, and glucagon receptors [7] [9]. This modification enhances the peptide's ability to activate glucose-dependent insulinotropic polypeptide and glucagon receptors while maintaining appropriate glucagon-like peptide-1 receptor potency.

The α-methyl group addition creates conformational constraints that optimize side chain positioning for receptor interaction. This modification demonstrates the sophisticated structure-activity relationships underlying multi-receptor peptide design, where single amino acid changes can significantly influence receptor selectivity profiles [2] [9].

Position 17: Lysine Conjugation Site

Position 17 serves as the critical attachment point for the carboxyl-terminal conjugation chemistry that extends Retatrutide's pharmacokinetic profile. The lysine residue at this position provides the ε-amino group necessary for covalent attachment of the fatty diacid-containing protraction moiety [1] [7] [12]. This strategic positioning ensures optimal spacing between the peptide backbone and the lipidation element while maintaining receptor accessibility.

The selection of position 17 for conjugation reflects careful consideration of receptor binding requirements and pharmacokinetic optimization. This location provides sufficient distance from critical receptor-binding regions while enabling effective albumin interaction through the attached fatty acid moiety [13] [14].

Position 20: Secondary α-Amino Isobutyric Acid Incorporation

The second α-amino isobutyric acid substitution at position 20 provides additional peptide stability and contributes to the overall helical structure maintenance [1] [7]. This modification works synergistically with the position 2 substitution to create a peptide backbone with enhanced resistance to proteolytic degradation and improved conformational stability.

The dual α-amino isobutyric acid strategy demonstrates additive stabilization effects, with the combination providing superior thermal stability and proteolytic resistance compared to single substitutions [4] [5]. This approach represents an advanced peptide engineering strategy that maximizes stability while preserving biological activity.

Position 39: Carboxyl-Terminal Modification

The carboxyl-terminal serine residue undergoes specific modification through amino group addition, creating a unique structural termination that contributes to peptide stability and potentially influences receptor interaction [1] [12]. This modification represents part of the comprehensive approach to peptide optimization that addresses multiple stability and activity parameters simultaneously.

C-Terminal Conjugation Chemistry for Enhanced Pharmacokinetics

The carboxyl-terminal conjugation chemistry employed in Retatrutide represents a sophisticated approach to pharmacokinetic enhancement that extends the peptide's half-life to approximately six days while maintaining full biological activity [15] [7] [8]. This conjugation system incorporates multiple chemical components that work synergistically to achieve optimal therapeutic properties.

C20 Fatty Diacid Component

The core element of the conjugation chemistry is the C20 fatty diacid moiety, which provides the primary mechanism for half-life extension through albumin binding [7] [13] [14]. The selection of a C20 chain length represents an optimization of the relationship between albumin affinity and peptide activity, with longer chains providing enhanced protein binding while maintaining appropriate receptor accessibility.

Studies demonstrate that the fatty diacid length significantly influences pharmacokinetic properties, with C20 diacid providing optimal half-life extension compared to shorter chain alternatives. The C20 diacid achieves approximately 98-hour half-life in preclinical models, representing a significant improvement over shorter chain modifications [14]. The diacid structure provides dual carboxyl groups that enhance albumin binding affinity compared to monocarboxylic fatty acids.

γ-Glutamic Acid Linker Chemistry

The incorporation of γ-glutamic acid as a linking element between the fatty diacid and the peptide represents a critical design feature that dramatically influences pharmacokinetic properties [16] [9] [14]. The presence of γ-glutamic acid creates a substantial difference in half-life, with studies showing up to 80-hour differences between peptides with and without this component [14].

The γ-glutamic acid functions by providing a negative charge that mimics the natural fatty acid terminus, enhancing the interaction with albumin binding sites [14]. This chemical modification demonstrates the importance of charge distribution in albumin binding, with the anionic character of the γ-glutamic acid contributing significantly to the overall protein binding affinity.

AEEA Spacer System

The 8-amino-3,6-dioxaoctanoic acid spacer system provides the necessary flexibility and optimal spacing between the peptide backbone and the fatty acid moiety [16] [12]. This spacer prevents steric hindrance that could interfere with either receptor binding or albumin interaction while maintaining the appropriate distance for effective conjugation.

Studies examining spacer length variations demonstrate that the specific AEEA configuration provides optimal pharmacokinetic properties without compromising biological activity [14]. The spacer length is carefully optimized to allow simultaneous engagement of the peptide with its target receptors while facilitating albumin binding through the fatty acid component.

Lysine Attachment Chemistry

The covalent attachment occurs through the ε-amino group of the lysine residue at position 17, utilizing established peptide conjugation chemistry that provides stable, reproducible linkage [16] [12]. This attachment method ensures that the conjugation moiety remains securely bound throughout the peptide's circulation time while not interfering with the critical receptor binding regions.

The lysine-based attachment strategy allows for precise control of conjugation stoichiometry and provides a chemically stable linkage that withstands the physiological conditions encountered during therapeutic use. This attachment method has been validated across multiple peptide platforms and represents a reliable approach to peptide modification [9] [14].

Integrated Pharmacokinetic Enhancement

The complete conjugation system achieves remarkable pharmacokinetic enhancement, extending Retatrutide's half-life from minutes to approximately six days [15] [8]. This enhancement enables once-weekly dosing while maintaining therapeutic efficacy across all three target receptors. The conjugation chemistry demonstrates dose-proportional pharmacokinetics, facilitating predictable therapeutic dosing regimens [13].

XLogP3

-9.1

Hydrogen Bond Acceptor Count

72

Hydrogen Bond Donor Count

60

Exact Mass

4858.5734319 g/mol

Monoisotopic Mass

4856.5667222 g/mol

Heavy Atom Count

344

Dates

Last modified: 08-10-2024

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